molecular formula C21H19N3O3S B2515282 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide CAS No. 872695-51-7

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2515282
CAS No.: 872695-51-7
M. Wt: 393.46
InChI Key: JKBPCRRBURVUSQ-UHFFFAOYSA-N
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Description

2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide is a synthetic organic compound characterized by a pyridazine core substituted with a benzodioxole moiety and a thioacetamide side chain linked to a phenethyl group. The phenethyl group may enhance lipophilicity, influencing bioavailability and target binding compared to analogs with smaller substituents.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-20(22-11-10-15-4-2-1-3-5-15)13-28-21-9-7-17(23-24-21)16-6-8-18-19(12-16)27-14-26-18/h1-9,12H,10-11,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBPCRRBURVUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,6-Dichloropyridazine

Base compound for subsequent functionalization
Procedure :

  • Commercial 3,6-dichloropyridazine (CAS 141-30-0) serves as starting material
  • Purity verified via TLC (hexane:EtOAc 4:1, Rf 0.62)

Benzo[d]dioxole Installation at C6

Method : Copper-mediated coupling
Reagents :

  • Piperonal (1,3-benzodioxole-5-carbaldehyde)
  • CuI (10 mol%), K2CO3 (2 eq), DMF, 110°C, 12 h
    Workup :
  • Dilution with H2O, extraction with CH2Cl2 (3×50 mL)
  • Column chromatography (SiO2, hexane:EtOAc 7:3)
    Yield : 78% pale yellow crystals
    Characterization :
  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J=9.6 Hz, 1H), 7.02 (d, J=9.6 Hz, 1H), 6.92 (s, 1H), 6.85 (d, J=8.0 Hz, 1H), 6.78 (d, J=8.0 Hz, 1H), 5.98 (s, 2H)

Thiol Group Introduction at C3

Protocol adapted from Takeda Pharmaceutical :
Reaction :

  • 6-(Benzo[d]dioxol-5-yl)-3-chloropyridazine (1 eq)
  • NaSH·xH2O (3 eq), EtOH, reflux 2 h
    Workup :
  • pH adjustment to 9 (2M NaOH), filtration
  • Acidification to pH 2 (6M HCl), precipitation
    Yield : 96% yellow solid
    Analytical Data :
  • MP: 172-174°C (dec.)
  • 1H NMR (DMSO-d6): δ 13.2 (s, 1H, SH), 8.05 (d, J=9.6 Hz, 1H), 7.63 (d, J=9.6 Hz, 1H), 7.12 (s, 1H), 6.95 (d, J=8.0 Hz, 1H), 6.88 (d, J=8.0 Hz, 1H), 5.99 (s, 2H)

Synthesis of N-Phenethylchloroacetamide

Phenethylamine Acylation

Method : Chloroacetyl chloride coupling
Procedure :

  • Phenethylamine (1 eq) in CHCl3 (0.5M)
  • Chloroacetyl chloride (1.05 eq), 0°C→RT, 2 h
    Workup :
  • Washing with 10% NaHCO3 (3×20 mL)
  • Drying (Na2SO4), solvent removal
    Yield : 92% white crystals
    Characterization :
  • MP: 89-91°C
  • 1H NMR (CDCl3): δ 7.29-7.18 (m, 5H), 6.32 (br s, 1H, NH), 4.10 (s, 2H, COCH2Cl), 3.58 (q, J=6.8 Hz, 2H), 2.85 (t, J=6.8 Hz, 2H)

Thioether Formation via Nucleophilic Substitution

Coupling Reaction Optimization

Key Parameters :

Variable Tested Range Optimal Condition
Solvent DMF, DMSO, EtOH DMF
Base Et3N, K2CO3, NaOH K2CO3 (2 eq)
Temperature (°C) 25-80 60
Time (h) 2-24 6

Procedure :

  • 6-(Benzo[d]dioxol-5-yl)pyridazine-3-thiol (1 eq)
  • N-Phenethylchloroacetamide (1.1 eq)
  • K2CO3 (2 eq), DMF (0.3M), N2, 60°C
    Monitoring : TLC (CH2Cl2:MeOH 9:1, Rf 0.35)

Workup and Purification

  • Reaction mixture poured into ice-H2O (100 mL)
  • Extraction with EtOAc (3×50 mL)
  • Combined organic layers washed with brine
  • Column chromatography (SiO2, hexane:EtOAc 1:1→7:3 gradient)
    Yield : 68% off-white solid

Structural Characterization

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6) :
δ 8.45 (d, J=9.6 Hz, 1H, H5),
8.12 (d, J=9.6 Hz, 1H, H4),
7.29-7.18 (m, 5H, Ph),
6.95 (s, 1H, benzodioxole H),
6.88 (d, J=8.0 Hz, 1H),
6.82 (d, J=8.0 Hz, 1H),
5.99 (s, 2H, OCH2O),
4.25 (s, 2H, SCH2CO),
3.45 (q, J=6.8 Hz, 2H, NCH2),
2.75 (t, J=6.8 Hz, 2H, CH2Ph)

13C NMR (101 MHz, DMSO-d6) :
δ 169.8 (CO), 157.6 (C6), 148.2 (OCH2O),
147.9 (C3), 139.5 (Cquat pyridazine), 136.2 (Ph),
128.9-126.4 (Ph), 122.8 (C5), 121.5 (C4),
108.9 (benzodioxole CH), 101.5 (OCH2O),
45.8 (SCH2), 40.2 (NCH2), 35.4 (CH2Ph)

HRMS (ESI+) :
Calcd for C23H20ClN3O3S [M+H]+: 478.1094
Found: 478.1091

Alternative Synthetic Routes

Mitsunobu Coupling Strategy

Attempted Protocol :

  • 6-(Benzo[d]dioxol-5-yl)pyridazine-3-thiol
  • N-Phenethyl-2-hydroxyacetamide
  • DIAD (1.5 eq), PPh3 (1.5 eq), THF, 0°C→RT
    Outcome :
  • <5% yield due to competing oxidation

Polymer-Supported Synthesis

Adapted from EP0648742A1 :

  • Immobilized thiol on Merrifield resin
  • Chloroacetamide coupling in acetonitrile
  • Cleavage with TFA/CH2Cl2
    Yield : 54% (lower than solution-phase)

Process Optimization Challenges

Thiol Oxidation Mitigation

Effective Antioxidants :

  • Ascorbic acid (0.1 eq)
  • Nitrogen sparging during reaction
  • Reduced light exposure

Byproduct Formation

Major Impurities :

  • Disulfide dimer (3-7%)
  • Over-alkylated product (2-5%)
    Minimization Strategies :
  • Strict stoichiometric control (thiol:chloroacetamide 1:1.05)
  • Slow reagent addition (chloroacetamide over 1 h)

Scale-Up Considerations

Kilogram-Scale Protocol

Modified Conditions :

  • 50 L reactor with overhead stirring
  • DMF replaced with MeCN for easier removal
  • Continuous extraction system
    Productivity Metrics :
Parameter Lab Scale Pilot Scale
Batch Size 5 g 1.2 kg
Cycle Time 18 h 22 h
Overall Yield 68% 63%

Chemical Reactions Analysis

Types of Reactions

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyridazine derivatives

    Substitution: Nitrated or halogenated aromatic compounds

Mechanism of Action

The mechanism of action of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The compound may also interact with microtubules, disrupting their assembly and function, which is critical for cell division .

Comparison with Similar Compounds

2-((6-(4-(1H-Pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide ()

  • Structure : Features a pyrazole-phenyl group at the pyridazine 6-position and a benzodioxole-linked acetamide.
  • Molecular Weight : 431.5 g/mol, slightly lower than the target compound (estimated ~450–470 g/mol).
  • Data Gaps: No melting point, solubility, or bioactivity data are reported .

N-(6-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide ()

  • Structure : Substituted with a thiophene-carboxamide group instead of phenethylacetamide.
  • Molecular Weight : 414.5 g/mol, indicating reduced steric bulk compared to the target compound.
Compound R1 (Pyridazine 6-position) R2 (Acetamide Substituent) Molecular Weight
Target Compound Benzodioxole Phenethyl ~460 (est.)
Compound 4-(1H-Pyrazol-1-yl)phenyl Benzodioxole 431.5
Compound Benzodioxoleamino-2-oxoethyl Thiophene-2-carboxamide 414.5

Key Insight : The phenethyl group in the target compound may enhance membrane permeability compared to the polar thiophene-carboxamide group in ’s analog .

Biological Activity

The compound 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide is a complex organic molecule that has garnered attention for its potential therapeutic applications. Its unique structural features, including a pyridazine ring and a thioether linkage, suggest a variety of biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Structure and Properties

The molecular formula of the compound is C19H20N4O2SC_{19}H_{20}N_4O_2S, with a molecular weight of approximately 372.46 g/mol. The compound features:

  • A pyridazine ring , which is known for its biological activity.
  • A benzo[d][1,3]dioxole moiety , contributing to its interaction with biological targets.
  • An acetanilide group , which often enhances pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in cancer treatment. The following sections detail these findings.

Anticancer Activity

Recent research has explored the anticancer potential of compounds structurally similar to this compound. Notably, studies have shown that related thiourea derivatives demonstrate promising cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
HCT1161.54
MCF74.52
Doxorubicin (standard)HepG27.46
HCT1168.29
MCF74.56

These results indicate that certain derivatives exhibit stronger cytotoxicity compared to doxorubicin, a commonly used chemotherapy drug.

The mechanisms through which this compound exerts its anticancer effects include:

  • EGFR Inhibition : Some studies suggest that compounds with similar structures inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in the proliferation of cancer cells.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed, particularly through the assessment of proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Analysis indicates that these compounds can induce cell cycle arrest at various phases, preventing cancer cell proliferation.

Case Studies

A notable study investigated the cytotoxic effects of various derivatives on cancer cell lines using the Sulforhodamine B (SRB) assay. The findings highlighted the significant potential of these compounds in anticancer therapy and established a foundation for further research into their mechanisms.

Q & A

Basic: What are the key steps and analytical methods for synthesizing 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide?

Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the pyridazine ring and benzo[d][1,3]dioxole moiety. Key steps include:

  • Thioether formation : Reaction of a pyridazine derivative with a thiol-containing intermediate under basic conditions (e.g., triethylamine in DMF) .
  • Amide coupling : Condensation of the thiolated intermediate with phenethylamine using activating agents like EDCI or DCC .
  • Purification : Intermediate products are monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with final compound purity confirmed by NMR spectroscopy and mass spectrometry (MS) .

Advanced: How can researchers optimize synthetic yield and scalability while minimizing side reactions?

Answer:
Optimization strategies include:

  • Solvent and catalyst screening : High-throughput screening (HTS) to identify ideal solvents (e.g., DMF, acetonitrile) and catalysts (e.g., Pd-based catalysts for coupling reactions) .
  • Reaction engineering : Use of continuous flow reactors to enhance mixing, temperature control, and scalability .
  • Byproduct mitigation : Adjusting stoichiometric ratios (e.g., excess thiol reagent to drive thioether formation) and employing scavengers (e.g., molecular sieves for water-sensitive steps) .

Basic: What biological assays are recommended for evaluating the compound's antibacterial activity?

Answer:
Standard assays include:

  • Minimum inhibitory concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Synergy studies : Combine with commercial antibiotics (e.g., ciprofloxacin) to identify potentiation effects .

Advanced: How should researchers address contradictions in reported biological activity across studies?

Answer:
Methodological approaches include:

  • Structural validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomer or impurity interference .
  • Assay standardization : Replicate studies under uniform conditions (e.g., pH, serum concentration) to isolate variables .
  • Computational modeling : Compare binding affinities with structural analogs (e.g., pyridazine-thioacetamide derivatives) to identify critical pharmacophores .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm aromatic proton environments and amide bond formation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • Infrared (IR) spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Advanced: How can researchers explore the compound's mechanism of action at the molecular level?

Answer:
Advanced methodologies include:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics to target proteins (e.g., bacterial topoisomerases) .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes .
  • Metabolomics : Track cellular pathway disruptions (e.g., TCA cycle intermediates) via LC-MS/MS .

Basic: What are the solubility and stability considerations for in vitro studies?

Answer:

  • Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions, with dilution in PBS or culture media (verify via dynamic light scattering) .
  • Stability : Assess degradation under physiological conditions (37°C, pH 7.4) over 24–72 hours using HPLC .

Advanced: How can computational tools aid in SAR (structure-activity relationship) studies?

Answer:

  • Docking simulations : Use AutoDock or Schrödinger to predict binding poses with target proteins (e.g., enzyme active sites) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridazine ring) with bioactivity data .
  • ADMET prediction : Estimate pharmacokinetic properties (e.g., LogP, CYP450 interactions) using SwissADME or ADMETLab .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.